

# Application Notes and Protocols for 3-Butoxy-5-trifluoromethylphenylboronic acid

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## Compound of Interest

Compound Name: 3-Butoxy-5-trifluoromethylphenylboronic acid

Cat. No.: B594370

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These application notes provide detailed protocols for the utilization of **3-Butoxy-5-trifluoromethylphenylboronic acid** in common chemical and biological applications. The trifluoromethyl group can enhance metabolic stability and cell permeability, while the butoxy group modifies lipophilicity, making this reagent a valuable building block in medicinal chemistry and materials science.

## Application 1: Suzuki-Miyaura Cross-Coupling Reactions

**3-Butoxy-5-trifluoromethylphenylboronic acid** is an effective coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the synthesis of biaryl compounds. This reaction is fundamental for creating complex organic molecules from simpler precursors.

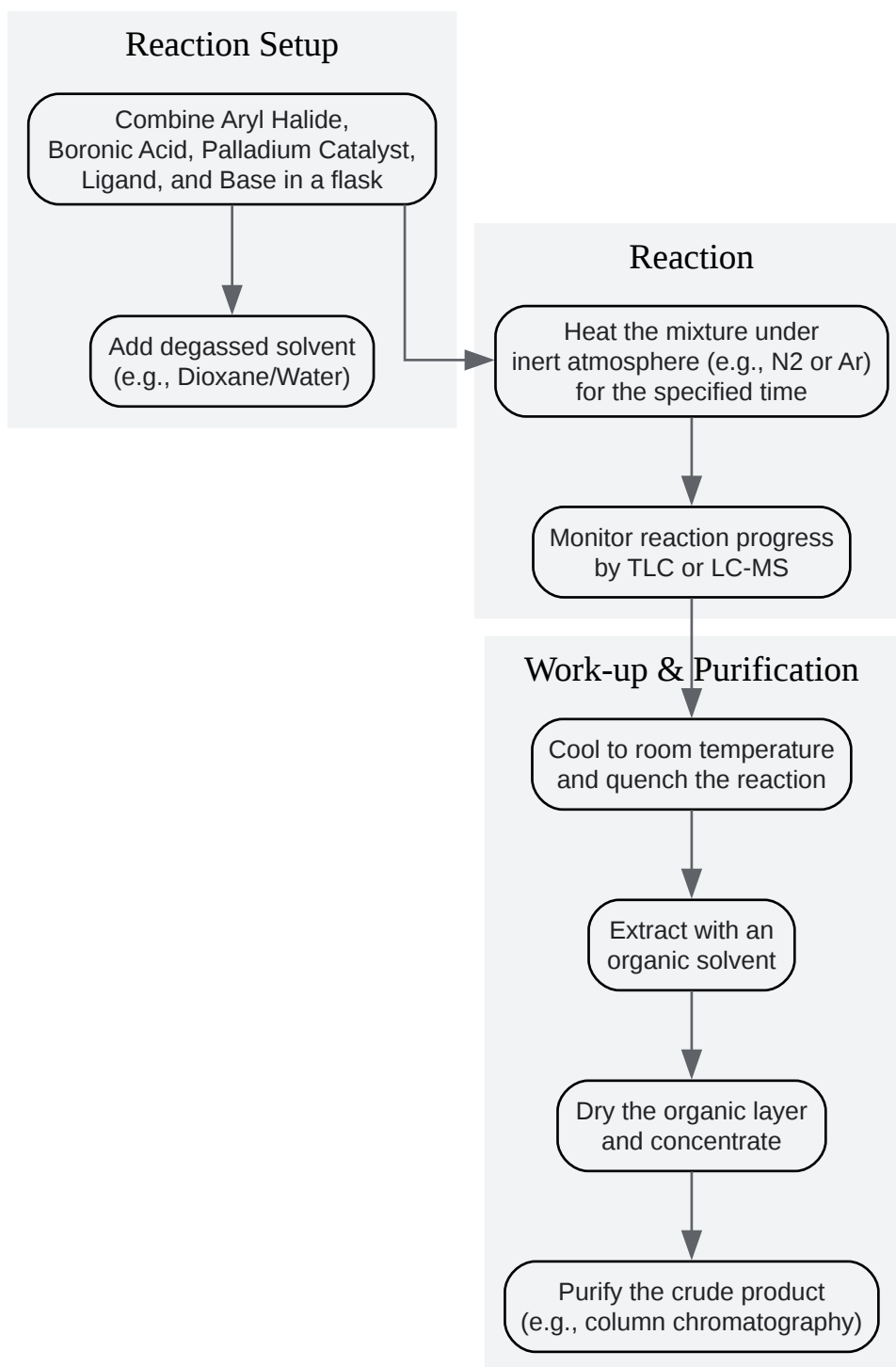
## Data Presentation: Representative Suzuki-Miyaura Coupling Reaction Yields

The following table summarizes typical yields obtained in Suzuki-Miyaura coupling reactions with various aryl halides, based on general protocols.<sup>[1][2]</sup> Please note that actual yields will depend on the specific substrate and optimized reaction conditions.

Entry	Aryl Halide Partner	Product	Typical Yield (%)
1	4-Bromoanisole	4-Methoxy-3'-butoxy-5'-trifluoromethyl-1,1'-biphenyl	85-95%
2	1-Iodo-3-nitrobenzene	3'-Butoxy-3-nitro-5'-trifluoromethyl-1,1'-biphenyl	80-90%
3	2-Chloropyridine	2-(3-Butoxy-5-(trifluoromethyl)phenyl)pyridine	70-85%
4	4-Bromobenzaldehyde	4'-(3-Butoxy-5-(trifluoromethyl)phenyl)benzaldehyde	85-92%

## Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling experiment.



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Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

## Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example for the coupling of an aryl bromide with **3-Butoxy-5-trifluoromethylphenylboronic acid**.<sup>[1][2]</sup>

Materials:

- **3-Butoxy-5-trifluoromethylphenylboronic acid** (1.2 equiv.)
- Aryl bromide (1.0 equiv.)
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ , 2 mol%)
- Triphenylphosphine ( $\text{PPh}_3$ , 4 mol%)
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ , 2.0 equiv.)
- 1,4-Dioxane
- Water
- Nitrogen or Argon gas
- Standard glassware for organic synthesis

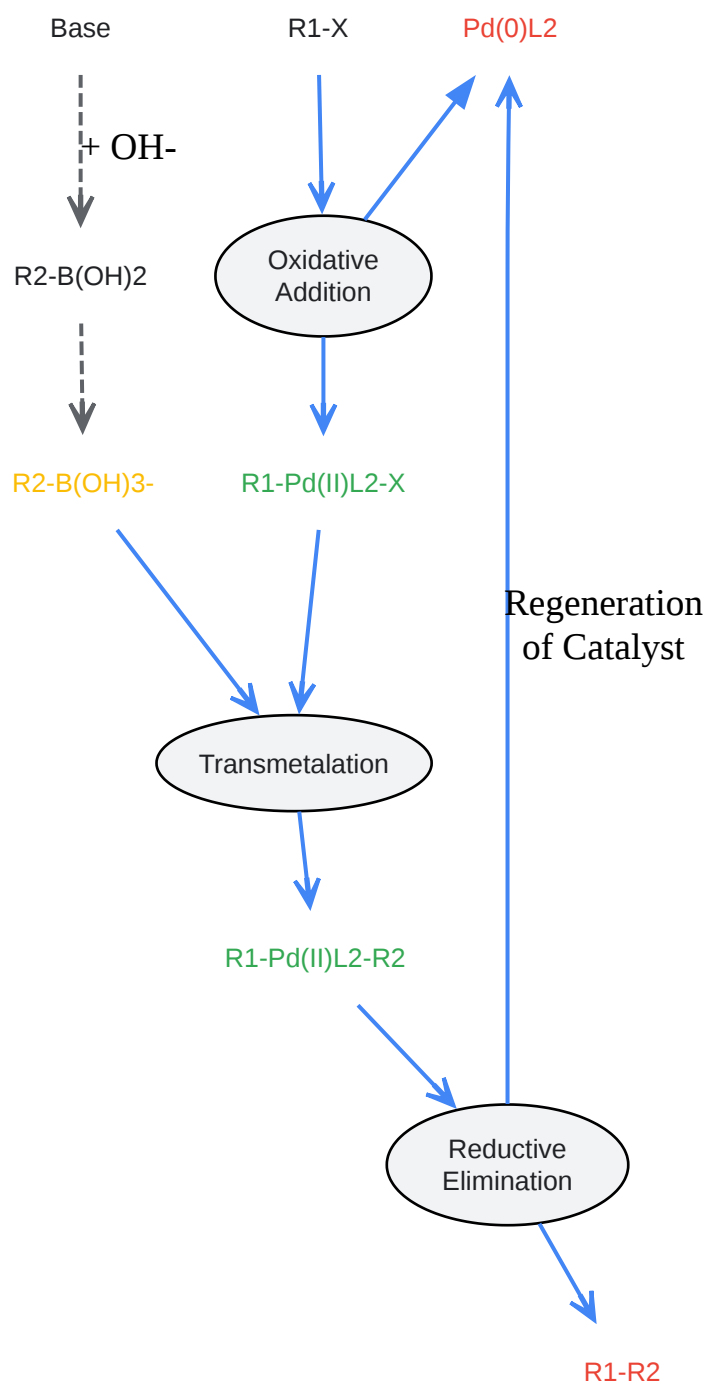
Procedure:

- To a flame-dried round-bottom flask, add the aryl bromide (1.0 equiv.), **3-Butoxy-5-trifluoromethylphenylboronic acid** (1.2 equiv.),  $\text{Pd}(\text{OAc})_2$  (0.02 equiv.),  $\text{PPh}_3$  (0.04 equiv.), and  $\text{K}_2\text{CO}_3$  (2.0 equiv.).
- Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
- Add degassed 1,4-dioxane and water in a 4:1 ratio (volume based on the scale of the reaction, typically to achieve a 0.1 M concentration of the limiting reagent).
- Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

## Catalytic Cycle: Suzuki-Miyaura Coupling

The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.<sup>[3]</sup>



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Application 2: Antimicrobial Activity Screening

Boronic acid derivatives are known to exhibit antimicrobial properties.<sup>[4][5]</sup> The following protocol describes a general method for determining the Minimum Inhibitory Concentration (MIC) of **3-Butoxy-5-trifluoromethylphenylboronic acid** against various bacterial strains.

## Data Presentation: Representative MIC Values

The following table provides an example of how to present MIC data. The values are hypothetical and serve as a template for reporting experimental results.<sup>[6][7]</sup>

Bacterial Strain	Strain ID	MIC50 (µg/mL)	MIC90 (µg/mL)
Staphylococcus aureus	ATCC 29213	16	32
Escherichia coli	ATCC 25922	32	64
Pseudomonas aeruginosa	ATCC 27853	64	>128
Enterococcus faecalis	ATCC 29212	16	32

MIC50/MIC90: The minimum concentration required to inhibit the growth of 50% and 90% of isolates, respectively.

## Detailed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).<sup>[6][7][8]</sup>

Materials:

- **3-Butoxy-5-trifluoromethylphenylboronic acid**
- Dimethyl sulfoxide (DMSO) for stock solution
- Cation-adjusted Mueller-Hinton Broth (CAMHB)

- Bacterial strains (e.g., *S. aureus*, *E. coli*)
- Sterile 96-well microtiter plates
- 0.5 McFarland turbidity standard
- Spectrophotometer

#### Procedure:

- Preparation of Stock Solution: Dissolve **3-Butoxy-5-trifluoromethylphenylboronic acid** in DMSO to a concentration of 10 mg/mL. Further dilute this stock solution in CAMHB to create a working stock at the highest concentration to be tested.
- Preparation of Inoculum: From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism. Suspend the colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately  $1.5 \times 10^8$  CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately  $5 \times 10^5$  CFU/mL in each well.
- Serial Dilution in Microtiter Plate:
  - Add 100  $\mu$ L of sterile CAMHB to all wells of a 96-well plate.
  - Add 100  $\mu$ L of the working stock solution of the boronic acid to the first well.
  - Perform a two-fold serial dilution by transferring 100  $\mu$ L from the first well to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100  $\mu$ L from the last well.
- Inoculation: Add 100  $\mu$ L of the prepared bacterial inoculum to each well containing the serially diluted compound. This will result in a final volume of 200  $\mu$ L per well.
- Controls:
  - Growth Control: A well containing 100  $\mu$ L of CAMHB and 100  $\mu$ L of the bacterial inoculum (no compound).



- Sterility Control: A well containing 200  $\mu$ L of sterile CAMHB only.
- Incubation: Cover the plate and incubate at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  for 16-20 hours.
- Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be determined by visual inspection or by using a microplate reader.

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